molecular formula C18H39B3O6 B13357815 2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane CAS No. 106525-14-8

2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B13357815
CAS No.: 106525-14-8
M. Wt: 383.9 g/mol
InChI Key: PXVHNKRGJXYKDP-UHFFFAOYSA-N
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Description

2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane is an organic compound known for its unique structure and properties It is a derivative of triazine, featuring three hexyloxy groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane typically involves the nucleophilic substitution of cyanuric chloride with hexyloxy groups. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution. The general reaction scheme is as follows:

    Step 1: Cyanuric chloride is dissolved in an organic solvent, such as dichloromethane.

    Step 2: Hexanol is added to the solution, followed by the addition of sodium carbonate.

    Step 3: The reaction mixture is stirred at room temperature for several hours.

    Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding boronic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Boronic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of UV absorbers and light stabilizers for polymers.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hexyloxy groups enhance the compound’s solubility in organic solvents, facilitating its incorporation into various systems. The triazine ring provides a stable scaffold for further functionalization, allowing the compound to interact with specific molecular pathways.

Comparison with Similar Compounds

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Known for its coordination chemistry and use in metal-organic frameworks.

    2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Utilized in analytical chemistry for metal ion detection.

    2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine: Employed as a UV absorber in sunscreens.

Uniqueness: 2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane stands out due to its unique combination of hexyloxy groups and triazine ring, providing enhanced solubility and stability. This makes it particularly suitable for applications requiring long-term stability and compatibility with organic solvents.

Properties

CAS No.

106525-14-8

Molecular Formula

C18H39B3O6

Molecular Weight

383.9 g/mol

IUPAC Name

2,4,6-trihexoxy-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C18H39B3O6/c1-4-7-10-13-16-22-19-25-20(23-17-14-11-8-5-2)27-21(26-19)24-18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

PXVHNKRGJXYKDP-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)OCCCCCC)OCCCCCC)OCCCCCC

Origin of Product

United States

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